molecular formula C20H23FN2O3 B442271 1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE

1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE

Cat. No.: B442271
M. Wt: 358.4g/mol
InChI Key: WTTCKMCAGGNGFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a 3-fluoro-benzyl group and a 7-methoxy-benzo[1,3]dioxol-5-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 3-Fluoro-benzyl Group: This step involves the nucleophilic substitution reaction of the piperazine with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the 7-Methoxy-benzo[1,3]dioxol-5-ylmethyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the piperazine derivative reacts with 7-methoxy-benzo[1,3]dioxole in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The fluoro-benzyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The piperazine nitrogen can undergo alkylation or acylation reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting the central nervous system.

    Pharmacology: Studies on its interaction with various receptors and enzymes can provide insights into its potential therapeutic effects.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE involves its interaction with molecular targets such as receptors or enzymes. The fluoro-benzyl group can enhance binding affinity through hydrophobic interactions, while the methoxy-benzo[1,3]dioxol group can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine
  • 1-(3-Fluoro-benzyl)-4-(6-methoxy-benzo[1,3]dioxol-5-ylmethyl)-piperazine
  • 1-(3-Fluoro-benzyl)-4-(7-methoxy-benzo[1,3]dioxol-4-ylmethyl)-piperazine

Uniqueness

1-[(3-FLUOROPHENYL)METHYL]-4-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE is unique due to the specific positioning of the fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C20H23FN2O3

Molecular Weight

358.4g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine

InChI

InChI=1S/C20H23FN2O3/c1-24-18-10-16(11-19-20(18)26-14-25-19)13-23-7-5-22(6-8-23)12-15-3-2-4-17(21)9-15/h2-4,9-11H,5-8,12-14H2,1H3

InChI Key

WTTCKMCAGGNGFP-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC(=CC=C4)F

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CC4=CC(=CC=C4)F

Origin of Product

United States

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